molecular formula C18H15ClO3 B6595426 3-(p-Chloro-alpha-ethylbenzyl)-4-hydroxycoumarin CAS No. 2728-02-1

3-(p-Chloro-alpha-ethylbenzyl)-4-hydroxycoumarin

Cat. No.: B6595426
CAS No.: 2728-02-1
M. Wt: 314.8 g/mol
InChI Key: QGCOFSZSZWRICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“p-Chloro-alpha-ethylbenzyl Alcohol” and “p-Chloro-alpha-methylbenzyl Alcohol” are organic compounds. They are used as substrates in various chemical reactions .


Molecular Structure Analysis

The molecular formula for “p-Chloro-alpha-methylbenzyl Alcohol” is C8H9ClO . The molecular structure for “3-(p-Chloro-alpha-ethylbenzyl)-4-hydroxycoumarin” was not found in the sources.


Chemical Reactions Analysis

These compounds are used in the synthesis of 2,3,4,9-tetrahydro-1H-carbazole, a potent DP1 antagonist . They are also used in the synthesis of chiral 3-aryl-3-substituted propanoic acids through the Mitsunobu reaction .


Physical and Chemical Properties Analysis

“p-Chloro-alpha-methylbenzyl Alcohol” has a boiling point of 240.6±15.0 °C, a density of 1.158 g/mL at 25 °C, and a refractive index of n20/D 1.544 . Its flash point is 110 °C and it should be stored at 2-8°C .

Properties

IUPAC Name

3-[1-(4-chlorophenyl)propyl]-4-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO3/c1-2-13(11-7-9-12(19)10-8-11)16-17(20)14-5-3-4-6-15(14)22-18(16)21/h3-10,13,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCOFSZSZWRICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950005
Record name 3-[1-(4-Chlorophenyl)propyl]-2-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2728-02-1
Record name p-Chlorophenprocoumon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2728-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coumarin, 3-(p-chloro-alpha-ethylbenzyl)-4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002728021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[1-(4-Chlorophenyl)propyl]-2-hydroxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.